![molecular formula C12H16ClF3N2 B584678 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride CAS No. 1346599-46-9](/img/structure/B584678.png)
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of azepane derivatives and is also known as PTA or 3-Pyridyl-5-trifluoromethylazepane hydrochloride. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is not fully understood. However, it is believed to act as a selective antagonist for certain types of neurotransmitter receptors, including the α7 nicotinic acetylcholine receptor and the 5-HT3 receptor. This means that it can block the effects of certain neurotransmitters, which can help researchers better understand the function of these receptors.
Biochemical and Physiological Effects:
Research has shown that 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride can have a range of biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in certain brain regions, which may be relevant to its potential use in the treatment of drug addiction. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in certain animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride in lab experiments is its selectivity for certain neurotransmitter receptors. This can make it a useful tool for studying the function of these receptors in isolation. However, one limitation of this compound is that its effects may not be fully representative of the effects of endogenous neurotransmitters in the brain.
Future Directions
There are many potential future directions for research involving 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is in the study of the role of neurotransmitter receptors in drug addiction and withdrawal, which could lead to the development of new treatments for substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride involves the reaction between 3-pyridylmethylamine and 2,2,2-trifluoroethyl isocyanate in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride has been used in various scientific research studies. One of the most common applications of this compound is in the field of neuroscience, where it has been shown to have potential as a tool for studying the function of certain neurotransmitter receptors. It has also been used in studies related to drug addiction and withdrawal, as well as in the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
2-pyridin-3-yl-5-(trifluoromethyl)azepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)10-3-4-11(17-7-5-10)9-2-1-6-16-8-9;/h1-2,6,8,10-11,17H,3-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPMZXBXXKRJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCCC1C(F)(F)F)C2=CN=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride | |
CAS RN |
1346599-46-9 |
Source
|
Record name | 1H-Azepine, hexahydro-2-(3-pyridinyl)-5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346599-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.